

13,14-dihydro-15-keto-tetranor PGD2 as a PGD2 metabolite.

Author: BenchChem Technical Support Team. **Date:** January 2026

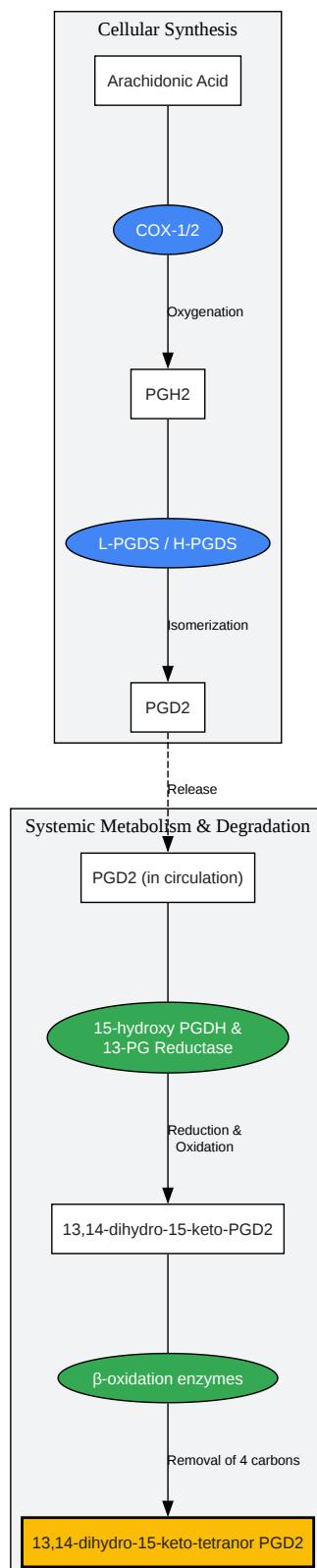
Compound of Interest

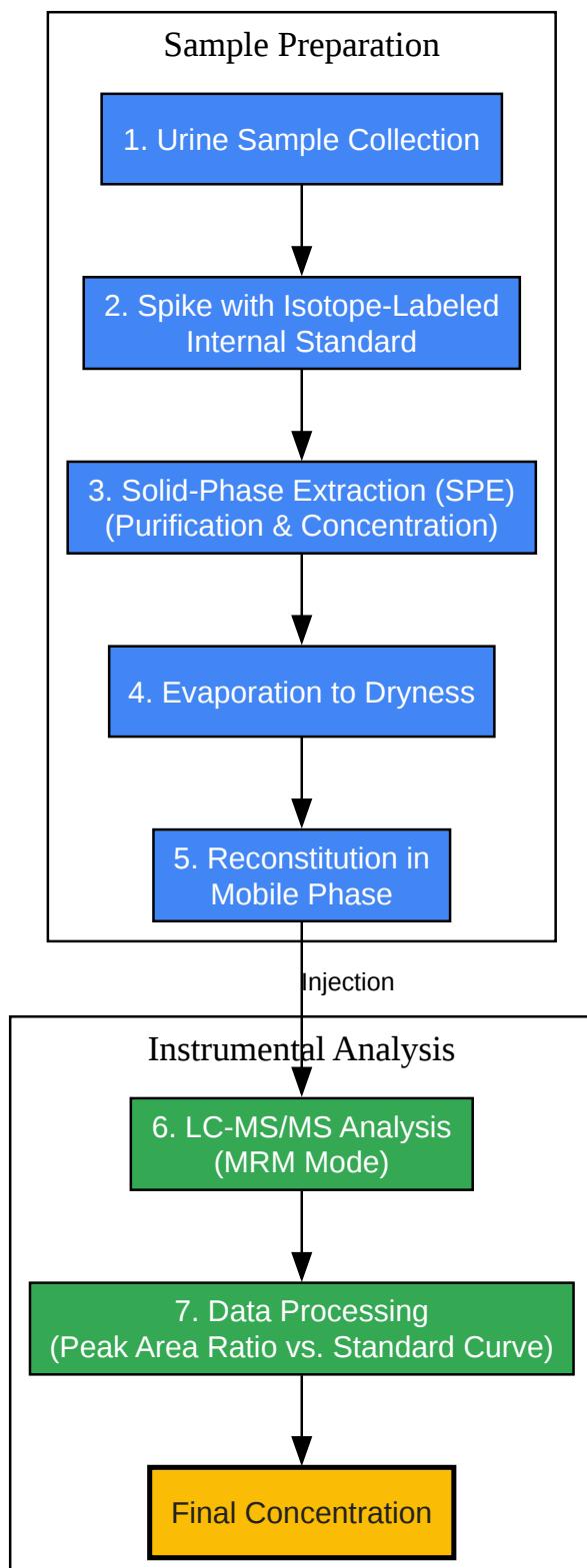
Compound Name: 13,14-dihydro-15-keto-tetranor
Prostaglandin D2

Cat. No.: B592635

[Get Quote](#)

An In-depth Technical Guide to 13,14-dihydro-15-keto-tetranor PGD2: A Key Metabolite of Prostaglandin D2


Introduction


Prostaglandin D2 (PGD2) is a critical lipid mediator synthesized from arachidonic acid, playing diverse roles in physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.^{[1][2]} The *in vivo* measurement of primary prostaglandins like PGD2 is challenging due to their rapid metabolism and chemical instability. Consequently, researchers and clinicians rely on the quantification of more stable downstream metabolites to accurately assess the systemic production of PGD2.^[3] 13,14-dihydro-15-keto-tetranor PGD2 is a significant metabolite in this cascade, serving as a potential biomarker for understanding PGD2-related biological activities and diseases.^{[4][5]} This guide provides a comprehensive overview of its metabolic pathway, analytical methodologies, and biological relevance for researchers, scientists, and drug development professionals.

The Metabolic Pathway of PGD2 Formation and Degradation

The biosynthesis of 13,14-dihydro-15-keto-tetranor PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

- Arachidonic Acid Cascade: Arachidonic acid is converted to the unstable intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]
- Formation of PGD2: PGH2 is then isomerized to PGD2 by specific PGD synthases (PGDS). Two main types of PGDS have been identified: the lipocalin-type (L-PGDS) and the hematopoietic-type (H-PGDS).[1][2]
- Systemic Metabolism of PGD2: Once formed, PGD2 is rapidly metabolized. A common and significant pathway involves the reduction of the double bond between carbons 13 and 14 and the oxidation of the hydroxyl group at carbon 15.[5][6] This produces 13,14-dihydro-15-keto PGD2, a known agonist for the CRTH2/DP2 receptor.[5][7]
- Formation of Tetrnor Metabolites: Further degradation occurs via beta-oxidation, where four carbons are removed from the α -terminus (the carboxyl side chain).[5][6] This process, combined with the earlier modifications, results in the formation of 13,14-dihydro-15-keto-tetrnor PGD2. This and related compounds are often referred to collectively as tetrnor-PGDM, which are major urinary metabolites used to reflect systemic PGD2 biosynthesis.[3][5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PGD Synthase and PGD2 in Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the prostaglandin D2 metabolic pathway in Crohn's disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [13,14-dihydro-15-keto-tetranor PGD2 as a PGD2 metabolite.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b592635#13-14-dihydro-15-keto-tetranor-pgd2-as-a-pgd2-metabolite\]](https://www.benchchem.com/product/b592635#13-14-dihydro-15-keto-tetranor-pgd2-as-a-pgd2-metabolite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com